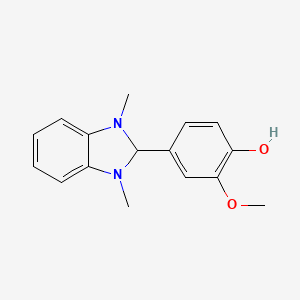
4-(4-bromophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H10BrFN2S and its molecular weight is 349.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.97321 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Noncovalent Interactions and Crystal Structure Analysis
Research has demonstrated the synthesis and crystal structure analysis of thiazole derivatives, emphasizing the importance of noncovalent interactions such as hydrogen bonding and halogen interactions for their stabilization and supramolecular assembly. Such studies provide insights into the design of new materials with specific properties (El-Emam et al., 2020).
Synthesis and Applications in Drug Discovery
Several studies have focused on synthesizing thiazole and thiadiazole derivatives, highlighting their potential applications in drug discovery. These compounds have been evaluated for their antimicrobial and anticancer activities, demonstrating the significance of thiazole derivatives in developing new therapeutic agents (Sharma et al., 2019).
Corrosion Inhibition
Research on halogen-substituted thiazole derivatives has explored their use as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of more effective corrosion protection strategies, showcasing the versatility of thiazole derivatives in industrial applications (Gong et al., 2019).
AIE-Active Materials for Sensing Applications
The design and synthesis of novel materials with aggregation-induced emission (AIE) characteristics have been investigated, leading to the development of sensitive sensors for detecting amine vapors. This research highlights the potential of thiazole derivatives in creating new fluorescent sensors for environmental monitoring and safety applications (Gao et al., 2016).
Future Directions
Properties
IUPAC Name |
4-(4-bromophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2S/c16-11-7-5-10(6-8-11)14-9-20-15(19-14)18-13-4-2-1-3-12(13)17/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZINFFDBYMLPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)

![N-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
![4-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5512949.png)
![2-(4-fluorophenyl)-4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5512953.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methylethyl]-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5512959.png)
![4,6-dimethoxy-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5512961.png)
![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)
![4-[4-(3-furoyl)-1,4-diazepan-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5512968.png)
![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)
![8-fluoro-N-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512981.png)
![4,6,7-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5513004.png)
![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)
